
1-(But-3-en-1-yl)-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-3-en-1-yl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a but-3-en-1-yl substituent at the first position of the indene structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene typically involves the alkylation of indene with but-3-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of but-3-en-1-yl bromide or chloride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, making it more efficient and scalable.
化学反应分析
Types of Reactions: 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the but-3-en-1-yl group and the indene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted indenes depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases. Additionally, its antimicrobial properties could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
相似化合物的比较
Indene: The parent compound without the but-3-en-1-yl substituent.
1-(But-3-en-1-yl)-1H-imidazole: A similar compound with an imidazole ring instead of the indene structure.
1-Bromo-3-(but-3-en-1-yl)benzene: A benzene derivative with a but-3-en-1-yl substituent.
Uniqueness: 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the indene ring and the but-3-en-1-yl group allows for a diverse range of chemical modifications and applications, setting it apart from other similar compounds.
属性
CAS 编号 |
120492-94-6 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC 名称 |
1-but-3-enyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H16/c1-2-3-6-11-9-10-12-7-4-5-8-13(11)12/h2,4-5,7-8,11H,1,3,6,9-10H2 |
InChI 键 |
HRNGXYKMELTAPK-UHFFFAOYSA-N |
规范 SMILES |
C=CCCC1CCC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



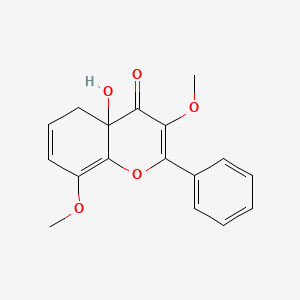
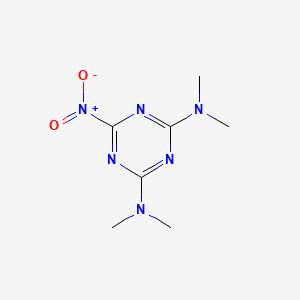
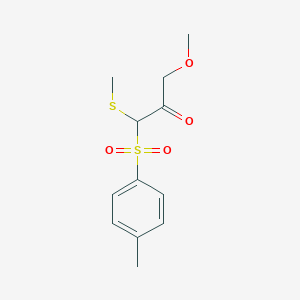
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)


silane](/img/structure/B14299212.png)

![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
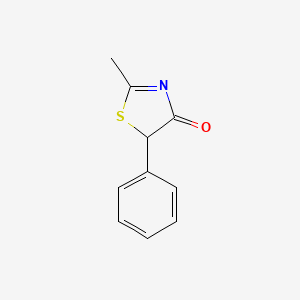
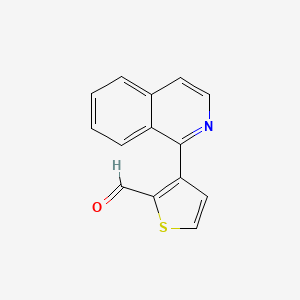
![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)
